Isoindoline, 2-(3-morpholinopropyl)-
Description
2-(3-Morpholinopropyl)-isoindoline is a nitrogen-containing heterocyclic compound characterized by an isoindoline core substituted with a 3-morpholinopropyl chain. This structure combines the aromatic isoindoline system with the morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom. Acute toxicity studies in mice via intravenous exposure reported an LD50 value of 180 mg/kg, though specific toxicological mechanisms remain uncharacterized . Its synthesis typically involves alkylation or nucleophilic substitution reactions, often employing microwave-assisted protocols to enhance reaction efficiency .
Properties
CAS No. |
3189-38-6 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-[3-(1,3-dihydroisoindol-2-yl)propyl]morpholine |
InChI |
InChI=1S/C15H22N2O/c1-2-5-15-13-17(12-14(15)4-1)7-3-6-16-8-10-18-11-9-16/h1-2,4-5H,3,6-13H2 |
InChI Key |
USNNBKXIDYBFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 2-(3-Morpholinopropyl)isoindoline-1,3-dione
Nucleophilic Substitution with Phthalimide Derivatives
The most widely reported method involves the reaction of phthalimide derivatives with 3-morpholinopropylamine or its halogenated precursors. In one protocol, N-(2-chloroethyl)morpholine reacts with phthalimide under basic conditions to form the target compound via nucleophilic displacement. The reaction proceeds as follows:
$$
\text{Phthalimide} + \text{N-(2-chloroethyl)morpholine} \xrightarrow{\text{Base, Solvent}} \text{2-(3-Morpholinopropyl)isoindoline-1,3-dione} + \text{HCl}
$$
Key variables influencing yield include:
- Base selection : Potassium carbonate (K$$2$$CO$$3$$) outperforms triethylamine (Et$$_3$$N) in polar aprotic solvents due to enhanced deprotonation efficiency.
- Solvent polarity : Acetonitrile (MeCN) achieves 78% yield compared to 47% in ethanol (EtOH), attributed to improved solubility of intermediates.
Table 1: Comparative Yields Across Solvent Systems
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | K$$2$$CO$$3$$ | 80 | 10 | 47.2 |
| Acetonitrile | K$$2$$CO$$3$$ | 80 | 6 | 85.1 |
| THF | Et$$_3$$N | 60 | 12 | 32.4 |
Condensation of 3-Morpholinopropylamine with Phthalic Anhydride
An alternative route employs phthalic anhydride and 3-morpholinopropylamine in a two-step process:
- Ring-opening of phthalic anhydride : The amine attacks the electrophilic carbonyl carbon, forming a monoamide intermediate.
- Cyclodehydration : Intramolecular esterification under reflux yields the isoindoline-1,3-dione core.
This method requires stringent temperature control (110–120°C) and inert atmospheres to prevent oxidative degradation of the morpholine moiety.
Reaction Optimization Strategies
Solvent and Catalytic Systems
Non-polar solvents like toluene favor cyclization but slow reaction kinetics. Polar aprotic solvents (e.g., dimethylformamide, DMF) accelerate rates but necessitate rigorous drying to avoid hydrolysis. Recent advances utilize microwave-assisted synthesis in MeCN, reducing reaction times from 10 hours to 20 minutes while maintaining yields above 80%.
Temperature and Time Parameters
Optimal conditions balance decomposition risks and reaction completeness:
Industrial-Scale Production Considerations
Comparative Analysis of Methodologies
Table 2: Synthesis Route Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 85.1 | 99.2 | High | 1.0 |
| Phthalic Anhydride Condensation | 72.3 | 97.8 | Moderate | 1.4 |
| Microwave-Assisted | 88.5 | 98.9 | High | 0.9 |
Data synthesized from Serval (2024) and Dundee (2024).
The nucleophilic substitution route dominates industrial settings due to its reproducibility and compatibility with continuous manufacturing. However, microwave-assisted methods show promise for high-value applications requiring rapid turnaround.
Chemical Reactions Analysis
Types of Reactions
Isoindoline, 2-(3-morpholinopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used
Scientific Research Applications
Isoindoline, 2-(3-morpholinopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antipsychotic agent and in the treatment of neurodegenerative diseases.
Industry: The compound is used in the production of dyes, pigments, and polymer additives .
Mechanism of Action
The mechanism of action of Isoindoline, 2-(3-morpholinopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to allosteric sites, leading to changes in receptor conformation and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 2-(3-morpholinopropyl)-isoindoline are best understood through comparison with analogs sharing either the isoindoline core, morpholinopropyl substituent, or both. Below is a detailed analysis of key analogs:
Isoindoline Derivatives with Morpholinopropyl Substituents
Key Observations :
- Polarity: Hydroxy- or amino-substituted derivatives exhibit higher polarity than the parent compound, influencing solubility and pharmacokinetics.
Indole and Quinazoline Derivatives with Morpholinopropyl Groups
Key Observations :
- Bioactivity : Indole derivatives (e.g., 3b ) demonstrate potent enzyme inhibition, attributed to the electron-rich aromatic system and morpholine’s hydrogen-bonding capacity .
- Structural Flexibility: Quinazoline derivatives (e.g., 4b) leverage the morpholinopropyl group to enhance membrane permeability, critical for antimicrobial activity .
Isoindoline-1,3-dione Derivatives with Varied Substituents
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-morpholinopropyl)isoindoline derivatives, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, 3-morpholinopropylamine reacts with halogenated isoindoline precursors (e.g., ethyl 2-(bromomethyl)quinoline-3-carboxylate) in acetonitrile or ethyl acetate under mild conditions (room temperature, 10–12 hours) . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of precursor to amine), solvent polarity, and catalysts (e.g., NaHCO₃) to improve yields (52–65%) .
- Key Data :
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-(bromomethyl)quinoline-3-carboxylate | Acetonitrile | NaHCO₃ | 64–65 | |
| 5-Bromo-indole derivatives | Ethyl acetate | None | 52–59 |
Q. How is structural confirmation of 2-(3-morpholinopropyl)isoindoline achieved?
- Methodological Answer : Combined spectroscopic and crystallographic techniques are critical.
- NMR/ESI-MS : ¹H-NMR confirms substituent positions (e.g., morpholine protons at δ 2.4–3.5 ppm; indole protons at δ 6.8–7.9 ppm). ESI-MS validates molecular weight (e.g., [M+H]⁺ = 329.39 for C₁₈H₂₁N₃O₂·H₂O) .
- X-ray crystallography : Orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 7.0107 Å, b = 12.655 Å) confirm stereochemistry and hydrogen bonding (e.g., O–H···O interactions in monohydrate forms) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for morpholinopropyl-substituted isoindolines?
- Methodological Answer : Discrepancies in bioactivity (e.g., GSK-3β inhibition vs. anti-inflammatory effects) may arise from substituent positioning or hydration states. Strategies include:
- Comparative SAR studies : Modify substituents (e.g., halogens at indole positions 5 or 6) to isolate electronic vs. steric effects .
- Hydration control : Crystallize compounds under controlled humidity to assess monohydrate vs. anhydrous forms (e.g., water H atoms refined via difference Fourier maps) .
Q. What experimental design frameworks are suitable for studying the physicochemical properties of this compound?
- Methodological Answer : Link studies to theoretical frameworks like structure-activity relationship (SAR) or crystal engineering principles :
- Factorial design : Vary reaction parameters (temperature, solvent polarity) to model solubility and crystallinity .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with spectroscopic data .
Q. How can researchers integrate isoindoline derivatives into broader pharmacological studies while addressing methodological gaps?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
